2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-CHLOROPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE is an organic compound with a complex structure that includes a chlorophenoxy group, a piperazine ring, and a methylsulfanylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenoxy group can introduce various functional groups .
Scientific Research Applications
2-(4-CHLOROPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLOROPHENOXY)-N-{4-[(METHYLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE: Similar structure with a thiazole ring instead of a piperazine ring.
2-(4-CHLOROPHENOXY)-N-[4-(METHYLSULFANYL)-1-OXO-1-(1,5,6,7-TETRAHYDRO-1’H-SPIRO[IMIDAZO[4,5-C]PYRIDINE-4,4’-PIPERIDIN]-1’-YL)-2-BUTANYL]ACETAMIDE: Contains a spiro compound with a piperidine ring.
Uniqueness
2-(4-CHLOROPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23ClN2O2S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O2S/c1-26-19-8-2-16(3-9-19)14-22-10-12-23(13-11-22)20(24)15-25-18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3 |
InChI Key |
FICGCDWTHKPIRI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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